molecular formula C18H22N2O4 B12363879 N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide

Cat. No.: B12363879
M. Wt: 330.4 g/mol
InChI Key: LXRRGFHUTGOSRX-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group, a methoxy group, and a methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-hydroxypyridine with 3-methoxy-4-(3-methylbutoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 80°C, and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide

InChI

InChI=1S/C18H22N2O4/c1-12(2)8-10-24-15-7-6-13(11-16(15)23-3)18(22)20-17-14(21)5-4-9-19-17/h4-7,9,11-12,21H,8,10H2,1-3H3,(H,19,20,22)

InChI Key

LXRRGFHUTGOSRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)O)OC

Origin of Product

United States

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